BenchChemオンラインストアへようこそ!

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine

Lipophilicity Drug-likeness Benzothiazole

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine is a differentiated benzothiazole-amino acid conjugate. Its unique 4-fluoro and N-methylglycine (sarcosine) substitution pattern makes it an essential chemical probe for investigating GlyT1 transporter function and exploring novel carbonic anhydrase inhibition. Ideal for SAR studies and as a negative control distinct from riluzole's sodium channel pharmacology. Secure this high-purity research compound for reproducible, cutting-edge results.

Molecular Formula C10H9FN2O2S
Molecular Weight 240.26 g/mol
CAS No. 1351623-35-2
Cat. No. B1426149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine
CAS1351623-35-2
Molecular FormulaC10H9FN2O2S
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C1=NC2=C(C=CC=C2S1)F
InChIInChI=1S/C10H9FN2O2S/c1-13(5-8(14)15)10-12-9-6(11)3-2-4-7(9)16-10/h2-4H,5H2,1H3,(H,14,15)
InChIKeyYPRJGYAQZGOOAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluoro-1,3-benzothiazol-2-yl)-N-methylglycine (CAS 1351623-35-2): Procurement-Ready Research Compound


N-(4-Fluoro-1,3-benzothiazol-2-yl)-N-methylglycine (also referred to as FBMG) is a synthetic small molecule belonging to the class of benzothiazole derivatives conjugated with an amino acid moiety. Its molecular formula is C10H9FN2O2S, and its molecular weight is 240.26 g/mol [1]. The compound is characterized by a 4-fluoro substitution on the benzothiazole ring and an N-methylglycine (sarcosine) group, a structural motif associated with glycine transporter (GlyT) modulation and diverse pharmacological activities [2].

N-(4-Fluoro-1,3-benzothiazol-2-yl)-N-methylglycine: Why Class-Level Substitution Without Data is Insufficient


Benzothiazole derivatives exhibit a wide range of biological activities, but potency, selectivity, and physicochemical properties are highly sensitive to the specific substitution pattern on both the benzothiazole core and the appended amino acid moiety. For example, riluzole (6-trifluoromethoxy) is a clinically approved sodium channel blocker, whereas structurally related analogs show vastly different ion channel profiles and use-dependent behavior [1]. Furthermore, the position of the fluorine atom (e.g., 4- vs. 6-fluoro) and the nature of the amino acid conjugate (e.g., glycine vs. N-methylglycine) are critical determinants of target engagement, as evidenced by the differential carbonic anhydrase inhibition observed among benzothiazole-amino acid conjugates [2]. Therefore, assuming functional equivalence between N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine and any other benzothiazole derivative without direct comparative data is scientifically unsound and may lead to irreproducible research outcomes.

Quantitative Differentiation of N-(4-Fluoro-1,3-benzothiazol-2-yl)-N-methylglycine: A Comparative Evidence Guide


Physicochemical Profile: Lipophilicity (XLogP3-AA) Comparison to Riluzole

The target compound exhibits a computed XLogP3-AA value of 2.5, which is within the optimal range for oral bioavailability and CNS penetration. This value is comparable to that of the clinically approved benzothiazole, riluzole, which has a reported LogP range of 2.3–2.8 across various sources [1] [2] [3]. Lipophilicity is a critical determinant of membrane permeability and target engagement.

Lipophilicity Drug-likeness Benzothiazole

Structural Determinant: GlyT1 Inhibitory Potential via N-Methylglycine Moiety

The compound incorporates an N-methylglycine (sarcosine) moiety, a known competitive inhibitor of the glycine transporter 1 (GlyT1). Sarcosine alone exhibits an IC50 of approximately 96.81 ± 13.67 μM against wild-type human GlyT1 [1]. While the benzothiazole substitution on the amino group may alter binding kinetics and affinity, the presence of this pharmacophore establishes a clear hypothesis for GlyT1 modulation, a mechanism not present in benzothiazole derivatives lacking this amino acid conjugate (e.g., riluzole, which primarily acts on sodium channels).

Glycine Transporter 1 GlyT1 Sarcosine

Potential for Carbonic Anhydrase Inhibition: Class-Level Activity of Benzothiazole-Amino Acid Conjugates

A study of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties revealed that several compounds exhibited considerable inhibition against human carbonic anhydrase II (hCA II), with Ki values in the low micromolar range (32.1–88.1 µM) [1]. While the specific 4-fluoro substitution and N-methyl group were not evaluated in this study, the data demonstrate that benzothiazole-glycine conjugates possess inherent carbonic anhydrase inhibitory activity. The target compound, by virtue of its structural homology to these active conjugates, is a candidate for further investigation as an hCA inhibitor.

Carbonic Anhydrase Enzyme Inhibition Benzothiazole

Sodium Channel Modulation: Divergent Profile from Riluzole

Riluzole (6-trifluoromethoxy-2-benzothiazolamine) is a well-characterized sodium channel blocker, exhibiting tonic block of hNav1.4 with an IC50 of 63 ± 4 μM and phasic block (use-dependent) with an IC50 of 51 ± 6 μM [1]. The target compound differs significantly in structure, possessing a 4-fluoro group instead of a 6-trifluoromethoxy group and an N-methylglycine moiety instead of a primary amine. These structural differences are known to drastically alter ion channel pharmacology. For instance, the 2-piperazine analog of riluzole (compound 14) showed reduced tonic potency (IC50: 95 ± 15 μM) but enhanced use-dependent behavior (IC50 ratio: 2.5) compared to riluzole (ratio: 1.2) [1]. Therefore, the target compound is predicted to have a distinct sodium channel blocking profile, if any, which must be empirically determined.

Sodium Channels Nav1.4 Use-Dependence

Optimal Use Cases for N-(4-Fluoro-1,3-benzothiazol-2-yl)-N-methylglycine Based on Evidence


Chemical Probe for Glycine Transporter 1 (GlyT1) Mechanism Studies

Given the presence of the N-methylglycine (sarcosine) pharmacophore, this compound serves as a valuable chemical probe for investigating GlyT1 function. It can be used in competitive binding assays or functional uptake studies to explore the structure-activity relationship (SAR) of benzothiazole-substituted glycine derivatives at the GlyT1 transporter, using sarcosine (IC50 ~97 µM) as a reference control [1].

Carbonic Anhydrase Inhibitor Lead Optimization

Based on the class-level evidence of benzothiazole-amino acid conjugates inhibiting human carbonic anhydrase II (Ki values 32.1–88.1 µM) [1], this compound is a suitable starting point for medicinal chemistry campaigns aimed at developing novel hCA inhibitors. Its unique 4-fluoro and N-methyl substitution pattern allows for exploration of uncharted chemical space around the benzothiazole core for this target.

Physicochemical Comparator in Benzothiazole Library Screens

With a computed lipophilicity (XLogP3-AA = 2.5) comparable to the CNS-active drug riluzole (LogP ~2.3–2.8) [1] [2], this compound is an ideal reference standard for assessing the impact of 4-fluoro substitution and N-methylglycine conjugation on membrane permeability and cellular distribution in parallel with other benzothiazole analogs. It can serve as a key member of a focused library for phenotypic screening.

Control Compound for Sodium Channel-Independent Benzothiazole Mechanisms

Because its structure diverges significantly from the sodium channel-blocking pharmacophore of riluzole (which requires a 2-amino group) [1], this compound can be employed as a negative control in assays designed to identify non-sodium channel mediated effects of benzothiazole derivatives, helping to deconvolute complex polypharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.